molecular formula C15H17F4N B6188596 3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane CAS No. 2648942-00-9

3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane

Cat. No.: B6188596
CAS No.: 2648942-00-9
M. Wt: 287.3
InChI Key:
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Description

3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction followed by fluorination and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]nonane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]octane: Similar in structure but with a different ring size.

    3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[3.3.1]decane: Similar in structure but with an additional carbon atom in the ring.

Uniqueness

3-benzyl-7,7,9,9-tetrafluoro-3-azabicyclo[331]nonane is unique due to its specific ring size and the presence of four fluorine atoms

Properties

CAS No.

2648942-00-9

Molecular Formula

C15H17F4N

Molecular Weight

287.3

Purity

95

Origin of Product

United States

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